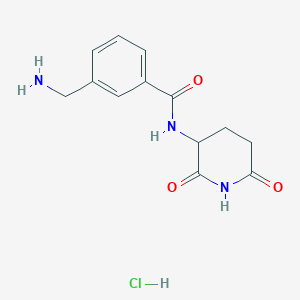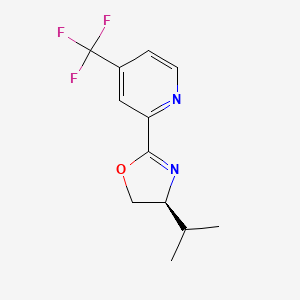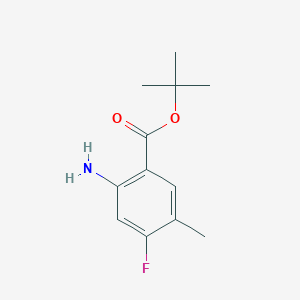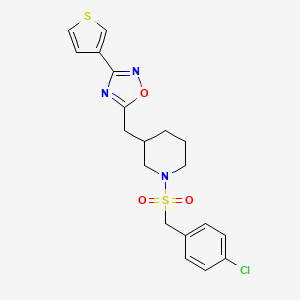![molecular formula C12H20N2OS B2618542 N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411304-36-2](/img/structure/B2618542.png)
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide, also known as MMSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMSPA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to modulate the immune response.
Biochemical and Physiological Effects:
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have various biochemical and physiological effects. In the central nervous system, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in reward and learning. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been shown to have analgesic effects, reducing pain perception. In cancer cells, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been shown to have antiviral effects, inhibiting the replication of viruses.
Advantages and Limitations for Lab Experiments
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has several advantages for lab experiments, including its high purity and yield. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is also relatively stable and can be stored for extended periods. However, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has some limitations, including its low solubility in water, which can limit its use in certain experiments. Additionally, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has not been extensively studied in vivo, and its potential side effects are not fully understood.
Future Directions
There are several future directions for research on N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide. One potential direction is the study of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide in animal models to better understand its in vivo effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide could expand its potential applications in research. The study of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide in combination with other compounds could also provide insight into its potential therapeutic uses. Finally, the study of the sigma-1 receptor and its role in various physiological processes could provide new avenues for research on N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide and related compounds.
In conclusion, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to have potential applications in the study of the central nervous system, cancer, and infectious diseases. However, further research is needed to fully understand its potential therapeutic uses and limitations.
Synthesis Methods
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide can be synthesized using various methods, including the reaction of 1-methyl-4-methylsulfanyl-piperidine with propargyl bromide in the presence of a base. Another method involves the coupling of 1-methyl-4-methylsulfanyl-piperidine with propargylamine in the presence of a coupling agent. These methods have been optimized to yield high purity and high yield of N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide.
Scientific Research Applications
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been used in various scientific research applications, including the study of the central nervous system. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide has been used in the study of infectious diseases, as it has been shown to inhibit the replication of viruses.
properties
IUPAC Name |
N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-5-11(15)13-10-12(16-3)6-8-14(2)9-7-12/h6-10H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSWFIHONDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCN(CC1)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)

![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)
![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2618466.png)

![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)

![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)



![3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide](/img/structure/B2618481.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide](/img/structure/B2618482.png)